Thuringiensin
Overview
Description
Isoxazol is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. It is an electron-rich azole and is known for its wide spectrum of biological activities and therapeutic potential . Isoxazolyl is the univalent functional group derived from isoxazol .
Mechanism of Action
Thuringiensin, also known as Thurintox or β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . This compound has shown insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species .
Target of Action
This compound primarily targets a variety of agricultural pests and human pests, especially mosquitoes such as Aedes aegypti . It is highly specific for the larvae of various insect pests .
Mode of Action
The activated toxin binds to different receptor molecules in a sequential manner to finally insert into the membrane of midgut cells, forming pores that burst these cells leading to the death of the larvae .
Biochemical Pathways
This compound is derived from four precursors: adenosine, glucose, one phosphate group, and gluconic diacid . The synthesis of this compound involves a series of biochemical reactions. The process starts with the synthesis of the key precursor, gluconic diacid (precursor A), by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .
Pharmacokinetics
A process using micellar-enhanced ultrafiltration method has been developed to recover this compound .
Result of Action
The result of this compound’s action is the death of the targeted insects. The toxin forms pores in the membrane of the insect’s midgut cells, causing these cells to burst . This leads to the death of the insect larvae .
Biochemical Analysis
Biochemical Properties
Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently this compound .
Cellular Effects
This compound has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .
Molecular Mechanism
This compound inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .
Dosage Effects in Animal Models
At the minimum effective dose of this compound, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of this compound, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .
Metabolic Pathways
It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and this compound via intracellular NADH availability .
Transport and Distribution
A novel predicted MFS transporter named ThuT (this compound transporter) which is necessary for the biosynthesis and secretion of this compound has been identified . A thuT gene deletion resulted in a massive loss of this compound in the extracellular space and a small accumulation in the intracellular space .
Preparation Methods
Isoxazol can be synthesized via various methods, including:
1,3-Dipolar Cycloaddition: This involves the reaction of nitrile oxides with alkynes.
Reaction of Hydroxylamine with 1,3-Diketones: This method also includes derivatives of propiolic acid.
Metal-Free Synthetic Routes: These methods employ eco-friendly strategies, avoiding the use of metals like copper or ruthenium, which are commonly used in traditional methods.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Isoxazol undergoes various types of chemical reactions, including:
Oxidation: Isoxazol can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of various reduced forms of isoxazol.
Substitution: Isoxazol can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and other derivatives .
Scientific Research Applications
Isoxazol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Isoxazol can be compared with other similar compounds, such as:
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Isoxazol is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties .
Biological Activity
Thuringiensin (Thu), a secondary metabolite produced by the bacterium Bacillus thuringiensis, is primarily known for its insecticidal properties. This article explores its biological activity, mechanisms of action, and implications in agriculture and biocontrol, supported by case studies and research findings.
Overview of this compound
This compound is a thermostable oligosaccharide composed of adenosine, glucose, phosphoric acid, and gluconic diacid. Unlike the more commonly studied crystal proteins produced by B. thuringiensis, this compound operates through different mechanisms to exert its biological effects, particularly its insecticidal activity against a variety of pests .
This compound's insecticidal activity is primarily attributed to its ability to disrupt cellular processes in target insects. It functions by:
- Inhibiting cell growth : this compound interferes with cellular metabolism in susceptible insects, leading to stunted growth and eventual mortality.
- Targeting specific receptors : The compound binds to certain receptors in the insect gut, which is critical for its toxic effect. This specificity reduces the likelihood of non-target effects on beneficial organisms .
Insecticidal Efficacy
-
Case Study on Podisus nigrispinus :
A study evaluated the impact of Bacillus thuringiensis var. kurstaki (Btk) on the predator Podisus nigrispinus, which is used in biological control. Results indicated that exposure to Btk significantly reduced reproductive parameters such as intrinsic rate of increase and total oviposition compared to control groups . -
Effectiveness Against Spodoptera frugiperda :
Another study focused on the application of Bacillus thuringiensis var. tolworthi against the fall armyworm (Spodoptera frugiperda). The research demonstrated 100% mortality of neonate larvae within two days post-application, showcasing this compound's potent insecticidal properties when formulated properly for agricultural use .
Comparative Biological Activity
Compound | Source | Target Organism | Mechanism | Efficacy |
---|---|---|---|---|
This compound | Bacillus thuringiensis | Various insects | Disrupts cellular metabolism | High |
Cry Proteins | Bacillus thuringiensis | Lepidoptera larvae | Binds to gut receptors causing paralysis | Very High |
Other Biopesticides | Various (e.g., fungi) | Insects and fungi | Varies (e.g., chitin synthesis inhibition) | Moderate to High |
Biosynthesis Pathway
The biosynthesis of this compound involves several key enzymatic steps:
- Precursor Formation : Gluconic diacid is synthesized via specific genes (thuA, thuC, thuD).
- Assembly : Gluconic diacid combines with glucose and adenosine through the action of thuF and thu1.
- Phosphorylation : The final step involves phosphorylation mediated by ThuE .
Environmental Impact and Safety
Research indicates that this compound exhibits low toxicity to non-target organisms, making it a safer alternative to conventional chemical pesticides. Its specificity towards certain insect pests minimizes ecological disruption, which is a significant advantage in integrated pest management strategies .
Properties
IUPAC Name |
2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLEIBWKHEHGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N5O19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860303 | |
Record name | CERAPP_20701 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23526-02-5 | |
Record name | Exotoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.